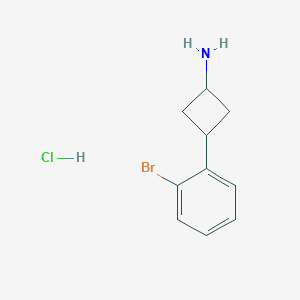

3-(2-Bromophenyl)cyclobutan-1-amine hydrochloride

Description

Properties

IUPAC Name |

3-(2-bromophenyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-10-4-2-1-3-9(10)7-5-8(12)6-7;/h1-4,7-8H,5-6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWREYHVYOQULQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C2=CC=CC=C2Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of 3-(2-Bromophenyl)cyclobutan-1-amine HCl in Medicinal Chemistry

The following technical guide is structured to serve as a strategic manual for medicinal chemists and drug discovery scientists. It moves beyond basic catalog data to explore the structural, synthetic, and pharmacological utility of the 3-(2-Bromophenyl)cyclobutan-1-amine scaffold.

Executive Summary: The Case for 3D-Rich Scaffolds

In modern drug discovery, the transition from flat, aromatic-heavy compounds to three-dimensional (3D) architectures is driven by the need to improve physicochemical properties (solubility, lipophilicity) and metabolic stability.[1]

3-(2-Bromophenyl)cyclobutan-1-amine hydrochloride represents a high-value "fragment-plus" building block.[1] It combines a rigid, Fsp³-rich cyclobutane core with a chemically versatile 2-bromophenyl handle.[1] Unlike flexible alkyl linkers or planar phenyl rings, this scaffold offers a defined structural vector that can orient pharmacophores into specific sub-pockets while providing a pre-installed handle (aryl bromide) for rapid diversification via cross-coupling reactions.[1]

Key Technical Advantages:

-

Conformational Restriction: The cyclobutane ring reduces the entropic penalty of binding compared to linear alkyl chains.

-

Ortho-Substitution (2-Bromo): Provides steric bulk to induce torsion (preventing planar conformations) and serves as a site for divergent synthesis.[1]

-

Fsp³ Character: Enhances aqueous solubility and reduces promiscuous binding associated with high aromatic ring counts.

Structural Analysis & Conformational Dynamics

The Cyclobutane "Pucker"

Unlike cyclopropane (flat) or cyclopentane (envelope), the cyclobutane ring exists in a "puckered" conformation to relieve torsional strain, with a dihedral angle of approximately 30°.[1][2] This puckering creates two distinct bond vectors: pseudo-equatorial and pseudo-axial .

For 1,3-disubstituted cyclobutanes like 3-(2-Bromophenyl)cyclobutan-1-amine, two geometric isomers exist:

-

Trans-isomer: Substituents are on opposite faces of the average ring plane. Typically thermodynamically more stable as both bulky groups can adopt pseudo-equatorial positions.

-

Cis-isomer: Substituents are on the same face. Often forces one substituent into a higher-energy pseudo-axial position.

Medicinal Chemistry Insight: The choice between cis and trans isomers dramatically alters the vector of the amine (the "exit vector"). In the trans isomer, the amine and phenyl ring project away from each other linearly (~180° projection). In the cis isomer, they project in a "U-shape," useful for macrocyclization or engaging adjacent pockets.

The Ortho-Bromo Effect

The bromine atom at the 2-position of the phenyl ring is not merely a reactive handle; it is a conformational lock .

-

Steric Clash: The bulky bromine atom creates steric repulsion with the cyclobutane ring protons. This restricts the rotation of the phenyl-cyclobutane bond, often forcing the phenyl ring to twist out of alignment with the cyclobutane methine C-H bond.

-

Atropisomerism Potential: In highly substituted analogs, this rotation can be sufficiently restricted to create axial chirality (atropisomers), a critical factor in protein binding selectivity.

Synthetic Utility: The Divergent Workflow

The core value of this molecule lies in its ability to serve as a branching point. The amine (protected) allows for amide/sulfonamide formation, while the aryl bromide allows for Suzuki, Buchwald, or Heck couplings.

Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthesis capabilities starting from the core scaffold.

Figure 1: Divergent synthetic workflow utilizing the orthogonal reactivity of the amine and the aryl bromide.

Experimental Protocols

Protocol A: Selective N-Boc Protection

Rationale: The free amine can poison palladium catalysts during cross-coupling. Protecting the amine as a carbamate (Boc) is a standard, self-validating first step.

Materials:

-

3-(2-Bromophenyl)cyclobutan-1-amine HCl (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) (2.5 eq) or DIPEA

-

Dichloromethane (DCM) (0.1 M concentration)

Methodology:

-

Suspension: Suspend the amine hydrochloride salt in DCM at 0°C under N₂ atmosphere.

-

Basification: Add TEA dropwise. The suspension should clear as the free base is liberated.

-

Addition: Add Boc₂O (dissolved in minimal DCM) dropwise over 10 minutes.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (stain with Ninhydrin; disappearance of the baseline amine spot).

-

Workup: Wash with 1M HCl (to remove excess TEA/amine), then saturated NaHCO₃, then brine. Dry over MgSO₄ and concentrate.

-

Validation: ¹H NMR should show a singlet ~1.44 ppm (9H, t-butyl).

Protocol B: Suzuki-Miyaura Cross-Coupling

Rationale: Utilizing the 2-bromo handle to install a biaryl motif. The steric hindrance of the ortho-bromo group requires a robust catalytic system (e.g., SPhos or XPhos).

Materials:

-

N-Boc-3-(2-bromophenyl)cyclobutan-1-amine (1.0 eq)[1]

-

Aryl Boronic Acid (1.5 eq)

-

Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR Pd(dppf)Cl₂ (5 mol%)[1]

-

K₃PO₄ (3.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Methodology:

-

Degassing: Combine reactants in a microwave vial or sealed tube. Sparge solvent with Argon for 10 minutes (Critical for preventing homocoupling).

-

Heating: Heat to 90°C (oil bath) or 100°C (microwave, 30 min).

-

Monitoring: Monitor by LC-MS. The bromine isotope pattern (1:1 doublet) should disappear, replaced by the product mass.

-

Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Medicinal Chemistry Applications & Case Studies

Scaffold Hopping: Replacement of Piperidines

In many GPCR programs (e.g., CCR antagonists, Opioid receptors), a 4-phenylpiperidine motif is common.[1]

-

The Liability: Piperidines are often basic (pKa ~9-10), leading to hERG channel inhibition or high lysosomal trapping (high Vss).

-

The Solution: Replacing the piperidine with the 3-phenylcyclobutanamine scaffold removes the basic nitrogen from the ring (lowering pKa if the exocyclic amine is modulated) and alters the vector.

-

Role of 2-Br: The 2-bromo group allows the chemist to mimic the bulk of a substituted piperidine or to "grow" the molecule into a hydrophobic sub-pocket.

Fragment-Based Drug Discovery (FBDD)

This molecule fits the "Rule of Three" criteria for fragments (MW < 300, ClogP < 3, H-bond donors/acceptors ≤ 3) if the Boc group is removed.[1]

-

Application: Screening against kinases (e.g., p38, JAK). The amine binds to the hinge region or ribose pocket, while the bromophenyl group sits in the selectivity pocket. The bromine can then be replaced by a larger group to optimize potency.

Quantitative Comparison: Cyclobutane vs. Traditional Linkers

| Property | Phenyl Linker | Propyl Linker | 3-Arylcyclobutane |

| Rigidity | High (Planar) | Low (Flexible) | High (Puckered) |

| Fsp³ Fraction | 0.0 | 1.0 | 0.4 - 0.5 |

| Solubility | Low | High | Moderate-High |

| Metabolic Stability | High (but CYP prone) | Low (Oxidation) | High |

| Vector Control | 180° (Para) | Random | Defined (Cis/Trans) |

References

-

Cyclobutanes in Drug Discovery

-

Fragment-Based Discovery (H1 Receptor)

-

Title: Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor[6]

- Source: RSC Medicinal Chemistry, 2024 (Advance Article).

-

URL:[Link]

- Relevance: Validates the use of 3-substituted cyclobutanamines as screening fragments to improve Fsp³ and binding affinity.

-

-

Synthetic Methodology (Borylated Cyclobutanes)

-

Conformational Analysis

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 3-(2-Bromophenyl)cyclobutan-1-amine HCl: A Novel Three-Dimensional Building Block for Advancing Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is relentless. The deliberate move away from flat, two-dimensional structures towards more three-dimensional (3D) motifs has been a key strategy in accessing new chemical space and improving drug-like properties.[1][2][3] This guide introduces 3-(2-Bromophenyl)cyclobutan-1-amine hydrochloride , a novel building block poised to significantly impact the design and synthesis of next-generation therapeutics. The unique combination of a conformationally rigid cyclobutane scaffold and a synthetically versatile 2-bromophenyl moiety offers researchers a powerful tool for creating structurally diverse and potent drug candidates. This document provides an in-depth technical overview of its synthesis, characterization, and strategic applications in drug discovery programs.

Introduction: The Strategic Value of 3D Scaffolds in Medicinal Chemistry

The over-reliance on sp²-hybridized, planar aromatic systems in drug discovery has led to challenges in achieving target selectivity and favorable pharmacokinetic profiles. The incorporation of 3D scaffolds, such as the cyclobutane ring, offers a compelling solution. Cyclobutanes introduce conformational rigidity, which can pre-organize pharmacophoric elements for optimal target engagement, leading to enhanced potency and selectivity.[4][5] Furthermore, the non-planar nature of the cyclobutane core can improve physicochemical properties like solubility and metabolic stability by disrupting crystal packing and presenting a less lipophilic surface.[5]

3-(2-Bromophenyl)cyclobutan-1-amine HCl capitalizes on these advantages by integrating two key features:

-

The Cyclobutanamine Core: Provides a rigid, three-dimensional framework, presenting appended functionalities in well-defined spatial orientations. The primary amine serves as a crucial handle for amide bond formation, reductive amination, and other common transformations in medicinal chemistry.

-

The 2-Bromophenyl Group: This moiety is a highly versatile synthetic handle. The bromine atom is strategically positioned for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[6][7] This allows for the late-stage introduction of diverse substituents, enabling rapid exploration of the structure-activity relationship (SAR).

This technical guide will provide a comprehensive overview of a robust synthetic route to 3-(2-Bromophenyl)cyclobutan-1-amine HCl, its detailed characterization, and a discussion of its potential applications as a transformative building block in contemporary drug discovery.

Synthesis and Manufacturing

A practical and scalable synthesis of 3-(2-Bromophenyl)cyclobutan-1-amine HCl has been devised, proceeding through a key cyclobutanone intermediate followed by reductive amination.

Step 1: Synthesis of 3-(2-Bromophenyl)cyclobutan-1-one

The cornerstone of this synthesis is the construction of the 3-arylcyclobutanone core. A proposed efficient method for this is a [2+2] cycloaddition reaction between a suitable ketene equivalent and 2-bromostyrene.[8][9]

Caption: Reductive amination of the cyclobutanone to the target amine.

Experimental Protocol (Representative):

-

To a solution of 3-(2-Bromophenyl)cyclobutan-1-one in a suitable solvent like dichloromethane or 1,2-dichloroethane, is added an ammonia source, such as ammonium acetate.

-

A mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is then added portion-wise. The choice of NaBH(OAc)₃ is critical as it is sufficiently reactive to reduce the intermediate iminium ion but generally does not reduce the starting ketone, thus minimizing side reactions. [10]3. The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

-

Work-up involves quenching the reaction, followed by extraction and purification by column chromatography.

-

The free base is then converted to the hydrochloride salt by treatment with HCl in a suitable solvent like diethyl ether or methanol to afford 3-(2-Bromophenyl)cyclobutan-1-amine HCl as a stable, crystalline solid.

Physicochemical Properties and Characterization

The structural integrity and purity of 3-(2-Bromophenyl)cyclobutan-1-amine HCl are confirmed through a combination of spectroscopic and analytical techniques.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₃BrClN |

| Molecular Weight | 262.58 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in water, methanol, and DMSO |

| Purity (by HPLC) | ≥98% |

Spectroscopic Data (Predicted):

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.2-8.5 (br s, 3H, NH₃⁺), 7.65 (dd, J=8.0, 1.2 Hz, 1H, Ar-H), 7.40 (td, J=7.6, 1.2 Hz, 1H, Ar-H), 7.30 (dd, J=7.6, 1.6 Hz, 1H, Ar-H), 7.20 (td, J=7.6, 1.6 Hz, 1H, Ar-H), 3.8-4.0 (m, 1H, CH-N), 3.4-3.6 (m, 1H, CH-Ar), 2.6-2.8 (m, 2H, CH₂), 2.2-2.4 (m, 2H, CH₂). The broad singlet for the ammonium protons is characteristic. The aromatic region is expected to show a complex splitting pattern typical of a 1,2-disubstituted benzene ring. The aliphatic region will show multiplets corresponding to the cyclobutane ring protons.

-

¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 142.5 (Ar-C), 132.8 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 124.5 (Ar-C-Br), 122.0 (Ar-CH), 48.5 (CH-N), 40.0 (CH-Ar), 35.0 (CH₂), 34.5 (CH₂). The chemical shifts of the cyclobutane carbons are expected in the aliphatic region.

-

Mass Spectrometry (ESI+): m/z = 226.0/228.0 [M+H]⁺ (for the free base), corresponding to the isotopic pattern of bromine.

Applications in Drug Discovery: A Gateway to Novel Chemical Space

The true potential of 3-(2-Bromophenyl)cyclobutan-1-amine HCl lies in its application as a versatile building block for the synthesis of compound libraries for hit-finding and lead optimization.

Vector for Library Synthesis via Cross-Coupling Reactions

The 2-bromophenyl group serves as an excellent anchor point for diversification using palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the cyclobutane core.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemtube3d.com [chemtube3d.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to Bromophenyl Cyclobutane Amine Derivatives: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a valuable scaffold in modern medicinal chemistry.[1][2] Its unique three-dimensional structure and inherent strain offer opportunities to create novel chemical entities with improved pharmacological properties.[1] This guide provides a comprehensive overview of a specific subclass: bromophenyl cyclobutane amine derivatives. We will delve into their synthesis, explore their potential as therapeutic agents, and provide detailed experimental protocols to empower researchers in this exciting field.

The Allure of the Cyclobutane Scaffold in Drug Discovery

The incorporation of a cyclobutane ring into a drug candidate can confer several advantageous properties. Unlike planar aromatic rings, the puckered nature of the cyclobutane scaffold allows for a more precise three-dimensional arrangement of functional groups, potentially leading to enhanced target binding and selectivity.[1] Furthermore, the cyclobutane core is generally more metabolically stable than many other cyclic systems, a crucial attribute for developing long-acting therapeutics.[3][4] The introduction of a bromine atom onto the phenyl ring and an amine functional group further expands the chemical space, offering sites for hydrogen bonding, salt formation, and further derivatization to fine-tune the molecule's pharmacokinetic and pharmacodynamic profile.

Synthetic Strategies for Bromophenyl Cyclobutane Amine Derivatives

The construction of the cyclobutane core is the cornerstone of synthesizing these derivatives. While numerous methods exist for forming four-membered rings, [2+2] cycloaddition reactions and ring expansions are among the most common.[5][6]

Key Synthetic Approach: [2+2] Photocycloaddition

A robust method for creating the cyclobutane core involves the [2+2] photocycloaddition of a bromophenyl-substituted alkene with a suitable ketene acetal, followed by functional group manipulation to introduce the amine.

Experimental Protocol: Synthesis of a Bromophenyl Cyclobutane Amine Precursor

This protocol outlines a general procedure for the synthesis of a key intermediate, a bromophenyl-substituted cyclobutanone, which can then be converted to the desired amine.

Materials:

-

4-Bromostyrene

-

1,1-Dimethoxyethene

-

Hexane (anhydrous)

-

Dichloromethane (anhydrous)

-

Trifluoroacetic acid (TFA)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Photocycloaddition: In a quartz reaction vessel, dissolve 4-bromostyrene (1.0 eq) and 1,1-dimethoxyethene (2.0 eq) in anhydrous hexane. Irradiate the solution with a high-pressure mercury lamp (λ > 290 nm) at room temperature for 24-48 hours, monitoring the reaction by TLC or GC-MS.

-

Hydrolysis: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the resulting crude oil in a 1:1 mixture of dichloromethane and trifluoroacetic acid and stir at room temperature for 4-6 hours to effect hydrolysis of the ketal.

-

Work-up: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired 3-(4-bromophenyl)cyclobutanone.[7]

Causality: The use of a photosensitizer is often unnecessary for this type of reaction as the styrene derivative can absorb sufficient UV energy to initiate the cycloaddition. The subsequent acid-catalyzed hydrolysis of the dimethoxy acetal to the ketone is a standard and efficient transformation.

Reductive Amination: Introducing the Amine Functionality

The resulting cyclobutanone is a versatile intermediate for introducing the amine group via reductive amination.

Experimental Protocol: Reductive Amination of 3-(4-bromophenyl)cyclobutanone

Materials:

-

3-(4-Bromophenyl)cyclobutanone

-

Ammonium acetate or desired primary/secondary amine

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

-

Methanol (anhydrous)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Imine Formation: Dissolve 3-(4-bromophenyl)cyclobutanone (1.0 eq) and ammonium acetate (10 eq) or the desired amine (1.2 eq) in anhydrous methanol. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add saturated aqueous sodium bicarbonate and extract the product with dichloromethane (3 x 30 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude amine by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane, often with a small percentage of triethylamine to prevent streaking) to yield the final bromophenyl cyclobutane amine derivative.

Causality: Sodium cyanoborohydride and sodium triacetoxyborohydride are mild reducing agents that selectively reduce the iminium ion formed in situ, without reducing the starting ketone. The choice of reducing agent can influence the reaction conditions and work-up procedure.

Potential Therapeutic Applications

The unique structural features of bromophenyl cyclobutane amine derivatives make them attractive candidates for targeting various biological systems. The existing literature on related cyclic amine derivatives provides a strong rationale for exploring their potential in several therapeutic areas.

Central Nervous System (CNS) Disorders

Many centrally acting drugs feature an amine group, which is often crucial for interacting with neurotransmitter receptors and transporters. The cyclobutane scaffold can serve as a rigid core to orient the bromophenyl and amine functionalities in a precise manner for optimal binding.

-

Monoamine Reuptake Inhibition: A significant number of antidepressants and psychostimulants act by inhibiting the reuptake of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[8] The amphetamine scaffold, which shares some structural similarities with a substituted amine, is a known monoamine oxidase inhibitor.[9] It is plausible that bromophenyl cyclobutane amine derivatives could be designed to selectively inhibit one or more of these monoamine transporters, offering potential treatments for depression, anxiety, and other mood disorders.[10][11][12]

-

Histamine H3 Receptor Antagonism: A patent has disclosed cyclobutyl amine derivatives as histamine-3 (H3) receptor ligands.[13] H3 receptors are primarily found in the CNS and play a role in regulating the release of various neurotransmitters. Antagonists of the H3 receptor are being investigated for the treatment of cognitive disorders, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD).

Inflammatory and Autoimmune Diseases

Cyclic amine derivatives have also been patented for their potential in treating diseases with an inflammatory component, such as atherosclerosis and rheumatoid arthritis.[14] The mechanism of action in these cases may involve the modulation of chemokine receptors, which play a crucial role in the migration of immune cells. The bromophenyl group could potentially enhance binding to hydrophobic pockets within these receptors.

Structure-Activity Relationship (SAR) Studies

To optimize the therapeutic potential of bromophenyl cyclobutane amine derivatives, systematic structure-activity relationship (SAR) studies are essential. Key modifications to explore include:

-

Position of the Bromo Group: The position of the bromine atom on the phenyl ring (ortho, meta, or para) will significantly influence the electronic properties and steric profile of the molecule, impacting its binding affinity and selectivity.

-

Substitution on the Amine: The nature of the amine (primary, secondary, or tertiary) and the identity of the substituents will affect the pKa, lipophilicity, and potential for hydrogen bonding, all of which are critical for drug action and pharmacokinetics.

-

Stereochemistry of the Cyclobutane Ring: The relative stereochemistry of the substituents on the cyclobutane ring (cis or trans) can have a profound impact on the overall shape of the molecule and its ability to fit into a target's binding site.

Workflow for SAR Exploration

Caption: A generalized workflow for the exploration of structure-activity relationships.

Conclusion and Future Directions

Bromophenyl cyclobutane amine derivatives represent a promising, yet underexplored, area of medicinal chemistry. The unique combination of the rigid cyclobutane scaffold, the versatile bromophenyl group, and the pharmacologically crucial amine functionality provides a rich platform for the design of novel therapeutic agents. Future research should focus on the synthesis of diverse libraries of these compounds and their systematic evaluation in a range of biological assays to uncover their full therapeutic potential. The synthetic protocols and strategic insights provided in this guide offer a solid foundation for researchers to embark on this exciting journey of discovery.

References

- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC. (n.d.).

- The application of cyclobutane derivatives in organic synthesis - ResearchGate. (2025, August 6).

- 3-(4-Bromophenyl)cyclobutanone | Request PDF - ResearchGate. (2025, July 27).

- Cyclobutanes in Small‐Molecule Drug Candidates - PMC. (n.d.).

- Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC. (n.d.).

- 3-[(4-Bromophenyl)methylidene]cyclobutan-1-amine - PubChem. (n.d.).

- EP1888523B1 - Cyclobutyl amine derivatives - Google Patents. (n.d.).

- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI. (2023, October 5).

- Applications of C–H Functionalization Logic to Cyclobutane Synthesis - ACS Publications. (2014, February 18).

- Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC. (n.d.).

- SYNTHESIS OF CYCLOBUTANE NUCLEOSIDES AND RELATED ANALOGUES - Bibliothèque et Archives Canada. (n.d.).

- Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors - MDPI. (2021, July 29).

- (PDF) Synthesis of cyclobutane analogues - ResearchGate. (2025, August 7).

- Structure-Mechanochemical Activity Relationships for Cyclobutane Mechanophores | Request PDF - ResearchGate. (n.d.).

- CN100418951C - Cyclic amine derivatives and their use as medicines - Google Patents. (n.d.).

- Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives - PubMed. (2011, February 15).

- Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Publishing. (n.d.).

- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.).

- N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives - ISCA - International Science Community Association. (n.d.).

- Amphetamine Derivatives as Monoamine Oxidase Inhibitors - PMC. (2020, January 23).

- Chemical structures of monoamines and related reuptake inhibitors. (A)... - ResearchGate. (n.d.).

- Investigation of the Antioxidant and Antitumour Properties of Some Cyclobutane Ring Containing 2,5- Thiophene Diacyl Compounds - ResearchGate. (2021, June 18).

- Monoamine reuptake inhibitor - Wikipedia. (n.d.).

- Explore Our Novel Cyclobutane Derivatives | Building Blocks | Blog - Life Chemicals. (2020, December 14).

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 9. Amphetamine Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. EP1888523B1 - Cyclobutyl amine derivatives - Google Patents [patents.google.com]

- 14. CN100418951C - Cyclic amine derivatives and their use as medicines - Google Patents [patents.google.com]

Methodological & Application

Application Note: Strategic Buchwald-Hartwig Protocols for 3-(2-Bromophenyl)cyclobutan-1-amine

[1][2][3][4]

Introduction & Strategic Analysis

3-(2-Bromophenyl)cyclobutan-1-amine is a high-value "privileged scaffold" offering significant

The Selectivity Challenge

Without careful protocol design, this substrate will undergo uncontrolled oligomerization (intermolecular polymerization). You must choose one of two distinct workflows:

-

Pathway A (Intramolecular): Exploiting the internal reactivity to form a Benzo-2-azabicyclo[3.1.1]heptane core.[1] This is a high-value transformation for creating novel, rigid morphan-like analogues.[1]

-

Pathway B (Intermolecular): Coupling the aryl bromide with an external amine.[1] This requires blocking the internal amine first to prevent self-destruction of the starting material.

Mechanistic Decision Tree

The following diagram illustrates the critical decision points and necessary conditions for each pathway.

Caption: Strategic workflow selector. Pathway A creates a bridged bicycle; Pathway B requires protection to enable external coupling.

Protocol A: Intramolecular Cyclization

Target: Synthesis of Benzo-fused Azabicyclo[3.1.1]heptane derivatives.

Concept: This reaction forms a 6-membered ring bridging the cyclobutane.[1] The geometric constraint requires a catalyst system that promotes Reductive Elimination (RE) over

Critical Parameters

| Parameter | Recommendation | Rationale |

| Concentration | 0.02 – 0.05 M | Crucial. High dilution prevents intermolecular polymerization (dimerization).[1] |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Pd(II) is often preferred for in-situ reduction with bidentate ligands.[1] |

| Ligand | BINAP or Xantphos | Bidentate ligands with wide bite angles enforce the geometry required for RE in strained systems. |

| Base | NaOtBu | Strong base required to deprotonate the amine and facilitate Pd-amido formation. |

| Stereochemistry | cis-isomer required | Only the cis-1,3 isomer brings the amine and Ar-Br into proximity.[1] |

Step-by-Step Procedure

-

Preparation: Dry a reaction vial and a magnetic stir bar in an oven (120°C) for 1 hour. Cool under a stream of Argon.[1]

-

Charging (Glovebox preferred): Add Pd(OAc)₂ (5 mol%) and rac-BINAP (7.5 mol%) to the vial. Add anhydrous Toluene (degassed). Stir at RT for 15 mins to pre-form the catalyst complex (solution turns orange/red).

-

Substrate Addition:

-

Dissolve 3-(2-Bromophenyl)cyclobutan-1-amine (1.0 equiv) in Toluene.

-

Total Volume Calculation: Ensure the final concentration is

0.05 M.

-

-

Base Addition: Add NaOtBu (1.4 equiv) in one portion.

-

Reaction: Seal the vial with a Teflon-lined cap. Heat to 100°C for 12–16 hours.[1][2]

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).[1] Concentrate the filtrate.

-

Purification: Flash chromatography (DCM/MeOH/NH₄OH gradient). Expect the bridged amine to be more polar than the starting material.

Protocol B: Intermolecular Coupling

Target: Coupling the aryl bromide with an external amine (R-NH₂).[1] Prerequisite: The primary amine on the cyclobutane must be protected (e.g., tert-butyl (3-(2-bromophenyl)cyclobutyl)carbamate) prior to this step.[1]

Catalyst Selection: The "Buchwald" Advantage

For coupling hindered ortho-substituted aryl bromides, RuPhos and XPhos are the ligands of choice. They form highly active monoligated Pd(0) species that facilitate oxidative addition into sterically crowded C-Br bonds.[1]

Detailed Protocol (Using RuPhos Pd G4)

Note: This protocol assumes the internal amine is Boc-protected.

-

Reagents:

-

Procedure:

-

Step 1: Charge a vial with the Substrate, External Amine, and Base.

-

Step 2: Add RuPhos Pd G4.[1][3] (This precatalyst is air-stable, allowing benchtop weighing, but the reaction must be run under inert gas).[1]

-

Step 3: Evacuate and backfill with Nitrogen (x3).[1]

-

Step 5: Heat to 80°C .

-

Monitoring: Check LCMS at 2 hours. The oxidative addition into the ortho-substituted bromide is fast with RuPhos, but the steric bulk may slow the amine approach.

-

-

Step 6: Upon completion, dilute with water/EtOAc.[1] Separate layers. Dry organics over MgSO₄.[1]

-

Troubleshooting & Optimization Guide

| Observation | Probable Cause | Corrective Action |

| Oligomerization (Sticky gum formed) | Concentration too high (Pathway A).[1] | Dilute reaction to 0.02 M. Add substrate slowly (syringe pump) over 2 hours. |

| No Reaction (Starting Material recovered) | Catalyst deactivation or Steric hindrance. | Switch from BINAP to BrettPhos (Pathway A) or RuPhos (Pathway B).[1] Increase Temp to 110°C. |

| Debromination (Ar-H formed) | Switch solvent from Dioxane to Toluene.[1] Avoid alcoholic solvents.[1] Ensure anhydrous conditions. | |

| Bis-arylation (Pathway B) | Primary amine attacking twice.[1] | Use excess external amine (1.5 equiv).[1] Switch to BrettPhos Pd G4 (highly selective for mono-arylation).[1] |

References

-

Ligand Selection Guide: Surry, D. S., & Buchwald, S. L. (2011).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

Precatalyst Protocols: Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [1]

-

Intramolecular Cyclization: Wolfe, J. P., et al. (2004).[1] "Palladium-Catalyzed Synthesis of N-Aryl Heterocycles." Accounts of Chemical Research.

-

RuPhos Pd G4 Data: Sigma-Aldrich/Merck Product Sheet.[1] "RuPhos Pd G4 Application Note."

Application Note: Strategic Derivatization of 3-(2-Bromophenyl)cyclobutan-1-amine HCl

Abstract

This application note details the chemical derivatization of 3-(2-Bromophenyl)cyclobutan-1-amine HCl , a high-value scaffold in modern medicinal chemistry. Cyclobutane rings serve as superior bioisosteres for phenyl rings and alkyl chains, offering improved metabolic stability and increased

Introduction: The Scaffold Advantage

In drug discovery, the transition from planar aromatic systems to saturated, three-dimensional scaffolds is a proven strategy to improve solubility and reduce off-target toxicity.[1] 3-(2-Bromophenyl)cyclobutan-1-amine represents a "privileged" building block because it offers:

-

Defined Vector: The 1,3-substitution pattern projects substituents at a specific angle, distinct from flexible alkyl chains.[1]

-

Diversification Handle: The ortho-bromine allows for late-stage modification (e.g., Suzuki-Miyaura coupling) after the amine has been derivatized.[1]

-

Metabolic Robustness: The cyclobutane ring is generally resistant to oxidative metabolism compared to cyclopentanes or alkyl chains.[1]

Structural Considerations

The molecule is supplied as the Hydrochloride (HCl) salt. The 1,3-disubstitution allows for cis and trans diastereomers.[1] While the amine is distal to the bulky ortho-bromophenyl group, the ring "pucker" (butterfly conformation) can influence the nucleophilicity of the amine.

Pre-Reaction Workflow: Salt Break & Free-Basing[1][2]

Critical Insight: Direct use of the HCl salt in nucleophilic substitutions often leads to stalled reactions due to incomplete deprotonation or the "common ion effect" in non-polar solvents. For consistent kinetics, we recommend an in situ salt break for amide couplings, but a formal free-basing for reductive aminations.[1]

Figure 1: Decision matrix for handling the amine hydrochloride salt based on the intended downstream transformation.

Protocol A: Amide Coupling (HATU Method)

Objective: Formation of an amide bond with a carboxylic acid partner. Rationale: HATU is selected over EDC/HOBt for this scaffold because the cyclobutane amine is moderately sterically hindered. HATU ensures rapid activation, minimizing the risk of racemization on the acid partner.

Materials

-

Amine: 3-(2-Bromophenyl)cyclobutan-1-amine HCl (1.0 eq)

-

Acid: Carboxylic acid partner (1.1 eq)

-

Reagent: HATU (1.2 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure

-

Activation: In a clean vial, dissolve the Carboxylic Acid (1.1 eq) in DMF (0.2 M concentration). Add HATU (1.2 eq) and DIPEA (1.0 eq). Stir at Room Temperature (RT) for 5 minutes. Color change to yellow/orange is normal.

-

Amine Addition: Add the Cyclobutane Amine HCl salt (1.0 eq) directly to the vial.

-

Scavenging Base: Immediately add the remaining DIPEA (2.0 eq). This order prevents the amine from stalling the activation step.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

-

Workup:

-

Purification: Flash chromatography (Hexane/EtOAc).

Expert Note: If the acid partner is chiral, keep the temperature at 0°C during the addition of DIPEA to suppress epimerization.

Protocol B: Reductive Amination (STAB Method)[3]

Objective: Mono-alkylation of the amine to form a secondary amine.

Rationale: Sodium Triacetoxyborohydride (STAB) is used (Abdel-Magid protocol) rather than

Materials

-

Amine: Free-based 3-(2-Bromophenyl)cyclobutan-1-amine (1.0 eq) (See Fig 1)[1]

-

Carbonyl: Aldehyde or Ketone (1.1 – 1.2 eq)

-

Reductant: STAB (

) (1.5 eq) -

Solvent: DCE (1,2-Dichloroethane) or DCM.[1] Avoid MeOH as it reacts with STAB over time.

-

Acid Catalyst: Acetic Acid (AcOH) (1.0 eq)

Step-by-Step Procedure

-

Imine Formation: Dissolve the free-based amine and the aldehyde/ketone in DCE (0.1 M). Add Acetic Acid (1.0 eq).

-

Equilibrium: Stir for 30–60 minutes at RT. This ensures the imine/iminium species is formed before reduction, minimizing alcohol byproducts from the aldehyde.[2]

-

Reduction: Add STAB (1.5 eq) in one portion. Gas evolution may occur.[1]

-

Reaction: Stir at RT for 4–16 hours.

-

Quench: Add sat.

solution and stir vigorously for 15 minutes to quench unreacted borohydride. -

Extraction: Extract with DCM (3x). Dry combined organics over

.

Troubleshooting: If the reaction is sluggish (common with ketones), add 4Å molecular sieves to the Imine Formation step to remove water and drive the equilibrium.

Protocol C: Urea Formation (The "Safe" Diversity Step)

Objective: Creating a stable urea linkage without using palladium. Rationale: Attempting a Buchwald-Hartwig coupling (Pd-catalyzed N-arylation) on this amine is risky .[1] The molecule contains an aryl bromide. Under Pd-catalysis, the starting material can undergo intermolecular self-coupling (oligomerization).[1] Urea formation avoids transition metals entirely.[1]

Materials

-

Amine: 3-(2-Bromophenyl)cyclobutan-1-amine HCl (1.0 eq)

-

Electrophile: Isocyanate (

) (1.1 eq)[1] -

Base: Triethylamine (TEA) (2.0 eq)

-

Solvent: DCM (Dichloromethane)

Step-by-Step Procedure

-

Preparation: Suspend the Amine HCl salt in DCM (0.1 M) at 0°C.

-

Base: Add TEA (2.0 eq) dropwise. The solution should become clear as the free base is liberated.

-

Addition: Add the Isocyanate (1.1 eq) dropwise.[1]

-

Reaction: Remove ice bath and stir at RT for 2 hours.

-

Workup: Ureas often precipitate from DCM.[1]

-

If precipitate forms: Filter and wash with cold DCM.[1]

-

If soluble: Wash with 1N HCl (to remove unreacted amine) and Brine.

-

Expert Insights & Troubleshooting

The "Ortho-Bromo" Effect

The 2-bromophenyl group is bulky.[1] While it is distant from the amine, it forces the cyclobutane ring into a specific pucker.

-

Impact: This can make the amine slightly less nucleophilic than a simple cyclobutylamine due to conformational rigidity.

-

Solution: Allow longer reaction times (e.g., extend amide couplings to 4 hours instead of 1).

Stereochemical Integrity

The commercial material is often a mixture of cis and trans isomers.

-

Observation: You may see "double spots" on TLC or split peaks in LCMS/NMR.[1]

-

Action: Do not discard "impurity" fractions without checking NMR. The isomers often separate during flash chromatography of the amide product. This is a feature, not a bug—it allows you to isolate pure diastereomers for biological testing.

Data Summary Table

| Reaction Type | Preferred Reagent | Base / Additive | Solvent | Critical Risk |

| Amide Coupling | HATU | DIPEA | DMF | Epimerization of chiral acids |

| Reductive Amination | STAB | AcOH | DCE | Alcohol byproduct if no pre-stir |

| Urea Formation | Isocyanate | TEA | DCM | Poor solubility of product |

| N-Arylation | NOT RECOMMENDED | Pd-Catalysts | Toluene | Self-coupling of Ar-Br |

References

-

Mykhailiuk, P. K. (2019).[1][3] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1][3][4][5][6]

-

Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron.

-

Abdel-Magid, A. F., et al. (1996).[1][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

-

Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Cited here as a cautionary reference regarding Ar-Br interference).

Sources

- 1. 2-(3-bromophenyl)cyclobutan-1-one | 1261038-33-8 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sodium triacetoxyborohydride [organic-chemistry.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Bromophenyl Cyclobutane Derivatives

Executive Summary & Strategic Importance

The incorporation of cyclobutane rings into drug scaffolds has surged in medicinal chemistry.[1] Acting as a bioisostere for phenyl rings or gem-dimethyl groups, the cyclobutane moiety offers unique conformational restriction, altering the exit vectors of substituents without the planarity of aromatic systems [1].

However, 2-bromophenyl cyclobutane derivatives present a specific synthetic challenge: Steric Hindrance . The cyclobutane ring at the ortho position creates significant steric bulk around the C-Br bond. Standard Suzuki-Miyaura conditions (e.g.,

This guide details a robust, field-proven protocol utilizing Buchwald Dialkylbiaryl Phosphine Ligands to overcome this steric barrier, ensuring high yields and reproducibility in drug discovery workflows.

Mechanistic Insight: The "Ortho-Substituent" Challenge

To successfully couple 2-bromophenyl cyclobutanes, one must understand the strain placed on the catalytic cycle. The steric bulk of the cyclobutane ring impacts two critical steps:

-

Oxidative Addition: The bulky ortho group hinders the approach of the Pd(0) species to the C-Br bond.

-

Transmetallation: Even if oxidative addition occurs, the resulting Ar-Pd(II)-Br complex is crowded, making the approach of the nucleophilic boronate species difficult.

Mechanistic Pathway & Steric Management

The diagram below illustrates the catalytic cycle, highlighting where specialized ligands (like SPhos or XPhos) intervene to facilitate turnover despite the steric clash.

Figure 1: Catalytic cycle emphasizing the critical role of electron-rich, bulky ligands in overcoming steric barriers at the oxidative addition and reductive elimination stages.[2]

Optimization Matrix: Critical Parameters

The following matrix synthesizes experimental data to guide reagent selection.

| Parameter | Recommended Choice | Rationale |

| Ligand | SPhos or XPhos | These Buchwald ligands are electron-rich (facilitating oxidative addition) and bulky (forming a protective shell around Pd).[3] SPhos is particularly effective for ortho-substituted aryl chlorides/bromides [2, 3]. |

| Pd Source | Pd(OAc)₂ or XPhos Pd G4 | Pd(OAc)₂ is cost-effective but requires reduction in situ. G3/G4 Precatalysts ensure a precise 1:1 Pd:Ligand ratio and rapid activation, crucial for difficult substrates [4]. |

| Base | K₃PO₄ (Tribasic Potassium Phosphate) | Stronger bases like K₃PO₄ are superior to carbonates (K₂CO₃) for hindered substrates, facilitating the transmetallation step in biphasic systems [5]. |

| Solvent | Toluene / Water (10:1) | A biphasic system is critical. It solubilizes the inorganic base (aqueous phase) and the organic reactants (organic phase), with the reaction occurring at the interface. |

| Temperature | 80°C - 100°C | High thermal energy is required to overcome the activation energy barrier imposed by the cyclobutane steric bulk. |

Standard Operating Procedure (SOP)

Protocol ID: SM-CYC-002 Scale: 1.0 mmol Substrate: 1-bromo-2-cyclobutylbenzene (or derivative)

Materials

-

Aryl Halide: 1.0 mmol (1.0 equiv)

-

Boronic Acid: 1.2 - 1.5 mmol (1.2 - 1.5 equiv)

-

Catalyst: XPhos Pd G4 (0.02 mmol, 2 mol%) OR Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

-

Base: K₃PO₄ (2.0 - 3.0 mmol, 2.0 - 3.0 equiv)

-

Solvent: Toluene (4 mL) and Deionized Water (0.4 mL)

Experimental Workflow

Figure 2: Step-by-step experimental workflow for the cross-coupling reaction.

Detailed Steps

-

Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

-

Note: If using the XPhos Pd G4 precatalyst, add it at this stage. If using Pd(OAc)₂/SPhos , add them now as solids.

-

-

Degassing (Critical): Seal the vial with a septum cap. Evacuate the vial under high vacuum and backfill with Nitrogen or Argon. Repeat this cycle 3 times.

-

Why? Oxygen promotes homocoupling of the boronic acid and deactivates the active Pd(0) species.

-

-

Solvent Addition: Syringe in Toluene (4 mL) and Water (0.4 mL) that have been previously sparged with nitrogen for 15 minutes.

-

Reaction: Place the vial in a pre-heated heating block at 100°C . Stir vigorously (≥800 RPM).

-

Tip: Vigorous stirring is essential for biphasic mixtures to maximize interfacial surface area.

-

-

Monitoring: Monitor by LCMS or TLC after 2 hours.

-

Success Indicator: Disappearance of the aryl bromide peak.

-

QC Check: Look for the mass of the product (M+H). If Ar-Br remains but Boronic acid is gone, add more Boronic acid (0.5 equiv).

-

-

Workup:

-

Purification: Flash column chromatography (typically Hexanes/EtOAc gradient).

Troubleshooting & Quality Control

Issue: Low Conversion (<20%)

-

Diagnosis: Catalyst deactivation or insufficient activation energy.

-

Solution:

-

Switch to XPhos Pd G4 precatalyst to ensure rapid Pd(0) generation.

-

Increase temperature to 110°C (switch solvent to Toluene/Dioxane mix if boiling is an issue).

-

Ensure strict oxygen-free technique.

-

Issue: Protodehalogenation (Ar-Br

-

Diagnosis: Hydride source present or slow transmetallation allowing Pd-H formation.

-

Solution:

-

Use anhydrous conditions with Cs₂CO₃ in Dioxane if water is suspected to be the proton source (though rare in Suzuki).

-

Increase the concentration of Boronic Acid to outcompete the side reaction.

-

Issue: Homocoupling of Boronic Acid

-

Solution: Degas solvents more thoroughly (freeze-pump-thaw is the gold standard).

References

-

Cyclobutanes in Drug Discovery

-

Buchwald Ligand Efficacy (SPhos)

- Title: Universal Soluble Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides and Bromides

- Source:Angewandte Chemie Intern

-

URL:[Link]

-

Steric Hindrance Management

-

Precatalyst Technology (G3/G4)

-

Title: Palladacycle Precatalysts for Cross-Coupling[2]

- Source:Sigma-Aldrich / Merck Technical Article

-

-

Base Effects in Suzuki Coupling

-

Title: Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect

- Source:ResearchG

-

URL:[Link]

-

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald Phosphine Ligands [sigmaaldrich.com]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Purification methods for 3-(2-Bromophenyl)cyclobutan-1-amine from crude mixtures

Answering the user's request.## Technical Support Center: Purification of 3-(2-Bromophenyl)cyclobutan-1-amine

Welcome to the technical support center for the purification of 3-(2-Bromophenyl)cyclobutan-1-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable building block. The purity of this intermediate is critical for the success of subsequent synthetic steps and the ultimate quality of the final active pharmaceutical ingredient. This document provides in-depth, field-tested answers to common challenges encountered during its purification from crude reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 3-(2-Bromophenyl)cyclobutan-1-amine?

When synthesizing this amine, particularly through common methods like reductive amination of 3-(2-bromophenyl)cyclobutan-1-one, you can anticipate several types of impurities. These may include unreacted starting materials, byproducts from the reaction, and residual reagents. For instance, in syntheses involving reagents like iron in hydrochloric acid or tin in hydrochloric acid for nitro group reductions, residual metal salts can be a significant issue.[1] Furthermore, competitive reactions can lead to byproducts that are structurally similar to the desired product, making them difficult to remove.[2]

Common Impurities Table:

| Impurity Class | Specific Examples | Origin | Recommended Initial Removal Step |

| Starting Materials | 3-(2-Bromophenyl)cyclobutan-1-one | Incomplete reductive amination | Acid-Base Extraction |

| Reaction Byproducts | Secondary amine (di-alkylation product) | Reaction of the product with starting ketone | Column Chromatography |

| Isomeric Impurities | Positional isomers (e.g., 4-bromophenyl) | Impure starting materials or side reactions | Column Chromatography or Crystallization |

| Reagent Residues | Metal salts (Sn, Fe), reducing agents | Reduction step | Aqueous Workup / Acid-Base Extraction |

| Solvent Residues | High-boiling point solvents (e.g., DMF, DMSO) | Reaction/Workup | High-vacuum evaporation, Lyophilization |

Q2: I have a crude mixture. What is the most robust and scalable first-line purification strategy?

For a primary amine like 3-(2-Bromophenyl)cyclobutan-1-amine, acid-base extraction is unequivocally the most effective, scalable, and economical first-line purification strategy.[3][4] This technique leverages the basicity of the amine functional group to selectively move it between an organic phase and an aqueous phase, leaving neutral or acidic impurities behind.[4][5] It is a simple alternative to more complex methods like chromatography and is highly effective for removing non-basic impurities.[4]

The fundamental principle is that the neutral amine is soluble in organic solvents, while its protonated salt form is highly soluble in water.[4] This allows for a clean separation from unreacted ketones, non-basic byproducts, and other neutral materials.

Caption: Workflow for Acid-Base Extraction of the Amine.

Q3: How can I accurately assess the purity of my final product?

A multi-pronged approach is essential for confirming the purity and identity of your 3-(2-Bromophenyl)cyclobutan-1-amine.

-

Thin-Layer Chromatography (TLC): An excellent first check. Use a mobile phase like 90:9:1 DCM/Methanol/Ammonium Hydroxide. A single spot suggests good purity. Ninhydrin stain is highly effective for visualizing primary amines.[6]

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column is standard. Using a mobile phase with a basic modifier (e.g., 0.1% triethylamine or ammonia) will give a sharp peak shape by preventing interaction with residual silanols.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The spectra should be clean, with integrations matching the expected proton counts and no significant signals from impurities.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. For this amine (C₁₀H₁₂BrN), the expected monoisotopic mass is approximately 225.0153 Da.[8]

Troubleshooting Guide: Common Experimental Issues

Topic: Column Chromatography

Q: My amine is streaking severely on my silica gel column, leading to poor separation and mixed fractions. What's happening and how do I fix it?

This is a classic problem caused by the strong interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][7] This acid-base interaction causes some of the amine molecules to "stick" to the stationary phase, resulting in tailing or "streaking" of the product band.

The Causality: The lone pair on the nitrogen of your amine acts as a Lewis base, while the protons on the silica surface act as Brønsted acids. This leads to a non-ideal equilibrium during elution.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. reddit.com [reddit.com]

- 7. biotage.com [biotage.com]

- 8. PubChemLite - 3-(2-bromophenyl)cyclobutan-1-amine (C10H12BrN) [pubchemlite.lcsb.uni.lu]

Optimizing reaction temperature for bromophenyl cyclobutane coupling

Technical Support Center: Cyclobutane Coupling Optimization Hub Ticket ID: #CB-OPT-882 Topic: Temperature Optimization for Bromophenyl-Cyclobutane Cross-Coupling Status: Open

Mission Statement

Welcome to the Cyclobutane Optimization Hub. You are likely working with a Bromophenyl-Cyclobutane scaffold (e.g., 1-bromo-4-cyclobutylbenzene or its ortho-isomer).

Your Challenge: You are balancing three competing thermodynamic vectors:

-

Steric Hindrance: The puckered cyclobutane ring creates significant steric bulk, raising the activation energy (

) for oxidative addition and transmetallation. -

Protodeboronation: High temperatures required to overcome sterics often destroy your boronic acid coupling partner before the reaction completes.

-

Ring Strain: While the phenyl-cyclobutane bond is stable, temperatures

can induce ring-opening decomposition pathways if catalytic intermediates are long-lived.

This guide provides a self-validating system to determine the exact temperature "sweet spot" for your specific substrate.

Module 1: The Thermodynamics of Failure (Why Temp Matters)

Q: Why can't I just blast this at 100°C like a standard Suzuki coupling?

A: You can, but you risk "The Protodeboronation Trap."

The cyclobutyl group is electron-donating and sterically demanding. This makes the Oxidative Addition of the Pd-catalyst into the C-Br bond slower than usual. If you heat to

-

Result: Unreacted aryl bromide + Benzene (decomposed boronic acid).

Q: Why is Room Temperature (RT) yielding <10% product?

A: The "Puckered Wall" Effect.

Cyclobutane is not flat; it exists in a puckered conformation (

Module 2: Diagnostic Decision Tree

Use this logic flow to diagnose your current reaction outcome and adjust temperature/conditions accordingly.

Figure 1: Diagnostic logic for temperature optimization based on crude reaction analysis.

Module 3: Optimized Protocol (The "Gradient" Method)

Do not pick a random temperature. Use this Gradient Screen to find the optimal window.

Standard Conditions:

-

Substrate: 1.0 equiv Bromophenyl-cyclobutane

-

Boron Source: 1.5 equiv Boronic Acid (or Pinacol Ester)

-

Base: 2.0 equiv

(or -

Solvent: 1,4-Dioxane/Water (4:1) [Degassed]

The Temperature Screen (Parallel Reactions)

| Entry | Temp ( | Catalyst System | Expected Outcome | Recommendation |

| A | 60°C | Pd(dppf)Cl2 | Low conversion, high SM recovery. | Baseline: If >50% conv, stay here to protect reagents. |

| B | 80°C | Pd(dppf)Cl2 | The Sweet Spot. Balance of rate vs. stability. | Target: Most cyclobutyl couplings work here. |

| C | 100°C | Pd(dppf)Cl2 | High protodeboronation risk. | Risk: Only use if Entry B shows intact boronic acid but low product. |

| D | 60°C | Pd-SPhos G2 | High conversion at low temp. | High Performance: Use if sterics are severe (e.g., ortho-cyclobutyl). |

Step-by-Step Workflow:

-

Degas: Sparge solvents with Argon for 15 mins. Oxygen is a catalyst poison that forces you to use higher temps, exacerbating side reactions.

-

Charge: Add solids (Ar-Br, Boronic Acid, Base, Catalyst) to the vial.

-

Seal & Heat: Add degassed solvent. Seal. Heat to assigned temp (A, B, C, or D).

-

Check: Sample at 1 hour .

-

Why? If the boronic acid is dead at 1 hour, heating overnight is useless.

-

-

Validation: If Entry B (80°C) fails, do not go to C (100°C) immediately. Switch to Entry D (Better Catalyst, Lower Temp).

Module 4: Advanced Troubleshooting (FAQs)

Q: I see "Ring Opening" byproducts. What happened?

A: If you see linear alkyl chains instead of a cyclobutane ring, you likely triggered a

-

Cause: Temperatures

combined with highly active Pd species can sometimes relieve ring strain by breaking the C-C bond of the ring. -

Fix: Cap temperature at 80°C . Switch solvent to Toluene/Water (less polar solvents often stabilize the ring vs. polar aprotic solvents like DMF).

Q: My Bromide is ortho-substituted to the cyclobutane. Nothing works. A: This is a "Steric Fortress." The cyclobutane bulk is blocking the Pd.

-

The Fix: Temperature alone won't solve this. You need a specialized ligand.

-

Protocol: Switch to Pd(OAc)2 + SPhos (1:2 ratio) or XPhos Pd G2 . These ligands are designed to "reach around" steric bulk. Run this at 60-70°C .

Q: Can I use Microwave heating? A: Yes, but with caution. Microwaves are excellent for overcoming the activation barrier of the cyclobutyl sterics.

-

Setting: 100°C for 10 minutes (Hold time).

-

Warning: Do not exceed 20 minutes. Prolonged microwave heating typically destroys the boronic acid in this system.

Module 5: Mechanistic Visualization

Understanding the energy landscape helps you choose the right path.

Figure 2: Reaction coordinate showing the high activation barrier (TS1) caused by cyclobutyl sterics and the competing side reaction at high temperatures.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][2] Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

-

Namirembe, S., et al. (2025).[3] Protodeboronation: Mechanisms and Prevention in Suzuki Coupling. BenchChem Technical Notes. Link(Note: Generalized reference for protodeboronation principles cited in search results).

-

Seashore-Ludlow, B., & Somfai, P. (2010). Ring Strain and Reactivity of Cyclobutanes. Topics in Current Chemistry. Link(Contextual grounding for ring strain data).

Sources

Resolving cis/trans isomer issues in 3-(2-Bromophenyl)cyclobutan-1-amine synthesis

Welcome to the dedicated technical support resource for the synthesis of 3-(2-Bromophenyl)cyclobutan-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis, with a particular focus on the critical challenge of controlling and resolving cis/trans isomerism. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of 3-(2-Bromophenyl)cyclobutan-1-amine, offering explanations and actionable solutions.

Question 1: My reaction is producing an unfavorable cis/trans ratio, with the undesired isomer predominating. How can I improve the stereoselectivity?

Answer:

Achieving a favorable cis/trans ratio is a common challenge in the synthesis of substituted cyclobutanes. The stereochemical outcome is often dictated by the chosen synthetic route and reaction conditions. Here are several strategies to consider, ranging from optimizing your current method to exploring alternative synthetic pathways.

Route 1: Reductive Amination of 3-(2-Bromophenyl)cyclobutan-1-one

If you are forming the amine via reductive amination of the corresponding ketone, the choice of reducing agent can significantly influence the diastereoselectivity.

-

Sterically Hindered Reducing Agents: The use of bulky hydride sources, such as lithium tri-sec-butylborohydride (L-Selectride®) or sodium triacetoxyborohydride, can favor the formation of the trans isomer. The larger reducing agent will preferentially attack the carbonyl from the less sterically hindered face, which, depending on the conformation of the cyclobutane ring, can lead to the thermodynamically more stable trans product.

-

Catalytic Hydrogenation: Catalytic hydrogenation of an intermediate enamine or oxime can also be tuned to favor a specific isomer. The choice of catalyst and support is critical. For instance, rhodium catalysts with specific phosphine ligands, such as DuPHOS or ChiraPHOS, have been shown to provide excellent diastereoselectivity in the hydrogenation of related systems.[1] The substrate will adsorb onto the catalyst surface in a preferred orientation, leading to hydrogen addition from a specific face.

Route 2: [2+2] Cycloaddition

If your synthesis involves a [2+2] cycloaddition to form the cyclobutane ring, the stereochemistry is often set at this stage.

-

Photochemical Cycloadditions: The stereochemical outcome of photochemical [2+2] cycloadditions can be influenced by the reaction medium and the presence of sensitizers.[2]

-

Catalytic [2+2] Cycloadditions: The use of chiral Lewis acid or transition metal catalysts can induce high levels of diastereoselectivity and enantioselectivity.[3][4] These catalysts coordinate to one of the reactants, directing the approach of the second reactant to favor the formation of a specific stereoisomer.

General Considerations:

-

Thermodynamic vs. Kinetic Control: Determine whether your current conditions favor the kinetic or thermodynamic product. The cis isomer is often the kinetically favored product in reactions like certain hydrogenations, while the trans isomer is typically more thermodynamically stable due to reduced steric strain.[5] Running the reaction at a higher temperature or for a longer duration might allow for equilibration to the more stable trans isomer. Conversely, low-temperature reactions may favor the kinetic product.

Question 2: I have a mixture of cis and trans isomers. What are the most effective methods for their separation and purification?

Answer:

Separating cis and trans isomers of 3-(2-Bromophenyl)cyclobutan-1-amine can be achieved through several methods. The choice of technique will depend on the scale of your synthesis and the physical properties of the isomers.

1. Flash Column Chromatography:

This is the most common laboratory-scale method for separating diastereomers.

-

Stationary Phase: Standard silica gel is often effective. However, for amines, which can exhibit tailing on acidic silica, using an amine-functionalized silica or adding a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonium hydroxide) to the eluent can significantly improve peak shape and resolution.[6][7]

-

Solvent System: A gradient elution with a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or isopropanol) is typically used. Careful optimization of the solvent gradient is crucial for achieving baseline separation.

2. Preparative High-Performance Liquid Chromatography (HPLC):

For higher purity requirements or more challenging separations, preparative HPLC is a powerful tool.

-

Column Choice: Reversed-phase columns (e.g., C18, C30) are commonly used. The Acclaim C30 column, for instance, has shown good performance in separating hydrophobic, structurally related isomers.[8] Normal-phase chromatography on silica or a polar-modified stationary phase can also be effective.

-

Mobile Phase: For reversed-phase HPLC, a mixture of acetonitrile and water or methanol and water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape for the amine, is a good starting point.

3. Diastereomeric Salt Crystallization:

This classical resolution technique can be highly effective for separating amine isomers on a larger scale.

-

Principle: The mixture of cis and trans amines is reacted with a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) to form diastereomeric salts. These salts will have different physical properties, most importantly, different solubilities in a given solvent.

-

Procedure:

-

Dissolve the isomeric mixture in a suitable solvent.

-

Add a solution of the chiral resolving agent.

-

Allow the less soluble diastereomeric salt to crystallize out of the solution.

-

Filter the crystals and wash them.

-

Liberate the free amine from the purified salt by treatment with a base. This method can sometimes allow for the isolation of one isomer in high purity through fractional crystallization.[9][10]

-

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis and analysis of 3-(2-Bromophenyl)cyclobutan-1-amine.

Q1: What is the best analytical method to determine the cis/trans ratio of my product mixture?

A1: The most reliable and widely used method is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy . The key diagnostic signals are the protons on the cyclobutane ring. Due to the rigid nature of the four-membered ring, the vicinal coupling constants (³JHH) between protons on adjacent carbons are highly dependent on their dihedral angle.

-

trans Isomers: Typically show a larger coupling constant (in the range of 11-19 Hz) for the vicinal protons.[4][5]

-

cis Isomers: Exhibit a smaller coupling constant (in the range of 5-14 Hz).[4][5]

By integrating the distinct signals corresponding to each isomer, you can accurately determine their ratio in the mixture.

Q2: How can I definitively assign the stereochemistry of my isolated isomers?

A2: In addition to the coupling constants from ¹H NMR, several other techniques can be used for unambiguous stereochemical assignment:

-

Nuclear Overhauser Effect (NOE) NMR Spectroscopy: Techniques like NOESY or ROESY can be used to identify protons that are close in space. For the cis isomer, an NOE should be observed between the protons on the carbons bearing the amine and the bromophenyl group. This effect would be absent or much weaker in the trans isomer.

-

X-ray Crystallography: If you can obtain a single crystal of one of the isomers (or a suitable derivative), X-ray crystallography provides absolute and definitive proof of its three-dimensional structure.

-

Chemical Derivatization: Converting the amine to a more rigid derivative, such as an amide, can sometimes make the NMR analysis more straightforward and the coupling constants more diagnostic.

Q3: Are there any known catalysts that specifically favor the formation of either the cis or trans isomer in related cyclobutane syntheses?

A3: Yes, the choice of catalyst can be a powerful tool for directing stereoselectivity, particularly in hydrogenation reactions.

-

Rhodium-based catalysts with chiral phosphine ligands like Et-DuPHOS-Rh and ChiraPHOS-Rh have demonstrated excellent catalyst-controlled diastereoselection in the hydrogenation of cyclobutyl enamides.[1] The configuration of the newly formed stereocenter is dependent on the catalyst used.

-

In some hydrogenation reactions of cyclobutanediones, Ruthenium-on-carbon (Ru/C) catalysts with larger particle sizes have shown a higher selectivity towards the trans product, which is the thermodynamically favored isomer.[5] In contrast, the cis isomer is often the kinetically favored product.[5]

Q4: What are some potential side reactions to be aware of during the synthesis?

A4: Depending on the synthetic route, several side reactions can occur:

-

Ring-Opening: The strained cyclobutane ring can be susceptible to opening under certain conditions, particularly in the presence of strong acids, bases, or some transition metal catalysts.

-

Elimination Reactions: If there are suitable leaving groups on the ring, elimination to form cyclobutene derivatives can be a competing pathway.

-

Over-reduction: In reductive amination, the ketone precursor could be reduced to the alcohol as a byproduct.

-

Rearrangements: Carbocationic intermediates, if formed, can undergo Wagner-Meerwein rearrangements, leading to cyclopentyl or other rearranged products.

Visual and Data Summaries

Synthetic Pathway and Isomer Formation

Caption: General workflow for the synthesis and separation of cis/trans isomers.

Expected ¹H NMR Parameters for Isomer Differentiation

| Isomer | Protons | Expected Chemical Shift (ppm) | Expected Vicinal Coupling Constant (³JHH) |

| cis | Cyclobutane CH | Generally different due to anisotropic effects | 5 - 14 Hz |

| trans | Cyclobutane CH | Generally different due to anisotropic effects | 11 - 19 Hz |

Note: The exact chemical shifts will depend on the solvent and the specific conformation of the molecule. The coupling constant is the most reliable diagnostic parameter.[4][5][11]

References

-

Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society. Available at: [Link]

-

Stereoselective Rh-catalyzed hydrogenation of cyclobutyl chiral enamides: double stereodifferentiation vs catalyst-controlled diastereoselection. PubMed. Available at: [Link]

-

Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. Available at: [Link]

-

Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Highly Selective Synthesis of cis-2,2,4,4-Tetramethylcyclobutane-1,3-diol via Solvent-Free Hydrogenation and Isomerization. ResearchGate. Available at: [Link]

-

Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. Available at: [Link]

-

Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. Available at: [Link]

-

Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC. Available at: [Link]

-

CIS TRANS ISOMERS AND NMR. ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

-

Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews - ACS Publications. Available at: [Link]

-

Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PMC. Available at: [Link]

-

Cyclobutane synthesis. Organic Chemistry Portal. Available at: [Link]

- US3880925A - Separation and purification of cis and trans isomers. Google Patents.

-

studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. Available at: [Link]

-

Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. ResearchGate. Available at: [Link]

-

Separation of cis/trans isomers. Chromatography Forum. Available at: [Link]

-

Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Semantic Scholar. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Cyclobutane synthesis [organic-chemistry.org]

- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 6. biotage.com [biotage.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. rsc.org [rsc.org]